molecular formula C11H10N4 B13230971 3-[(1-Methyl-1H-pyrazol-4-yl)amino]benzonitrile

3-[(1-Methyl-1H-pyrazol-4-yl)amino]benzonitrile

Cat. No.: B13230971
M. Wt: 198.22 g/mol
InChI Key: YRIHEEBUTHGXHE-UHFFFAOYSA-N
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Description

3-[(1-Methyl-1H-pyrazol-4-yl)amino]benzonitrile is an organic compound that features a pyrazole ring substituted with a methyl group and an amino group attached to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Methyl-1H-pyrazol-4-yl)amino]benzonitrile typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound.

    Amination: The amino group is introduced by reacting the pyrazole derivative with an appropriate amine. This can be achieved through nucleophilic substitution reactions.

    Coupling with Benzonitrile: The final step involves coupling the aminopyrazole with benzonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

3-[(1-Methyl-1H-pyrazol-4-yl)amino]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-[(1-Methyl-1H-pyrazol-4-yl)amino]benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(1-Methyl-1H-pyrazol-4-yl)amino]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or activation of their activity. The benzonitrile moiety can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-amine
  • 1,5-Dimethyl-1H-pyrazole-3-amine
  • N,1,3-Trimethyl-1H-pyrazole-5-amine

Uniqueness

3-[(1-Methyl-1H-pyrazol-4-yl)amino]benzonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of compounds with tailored biological activities and physicochemical properties .

Properties

Molecular Formula

C11H10N4

Molecular Weight

198.22 g/mol

IUPAC Name

3-[(1-methylpyrazol-4-yl)amino]benzonitrile

InChI

InChI=1S/C11H10N4/c1-15-8-11(7-13-15)14-10-4-2-3-9(5-10)6-12/h2-5,7-8,14H,1H3

InChI Key

YRIHEEBUTHGXHE-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NC2=CC=CC(=C2)C#N

Origin of Product

United States

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